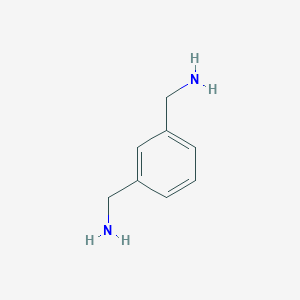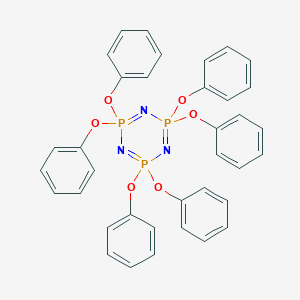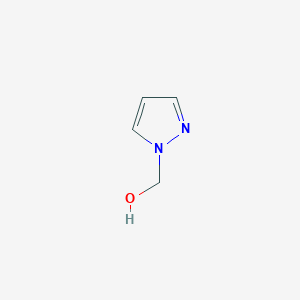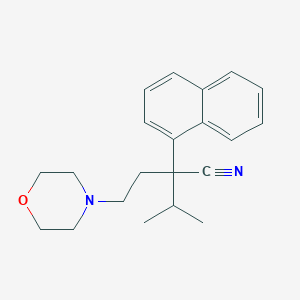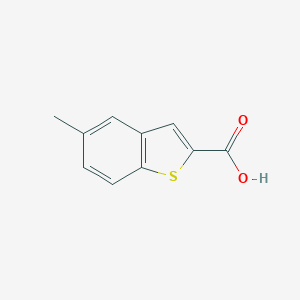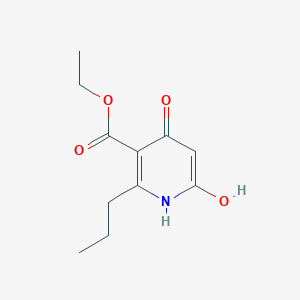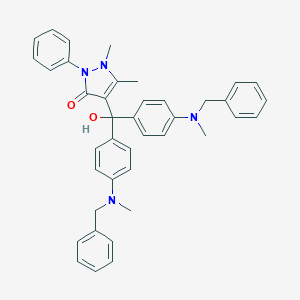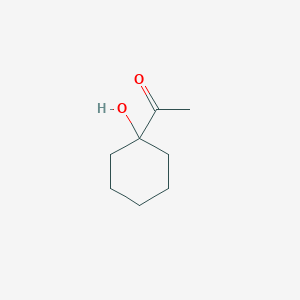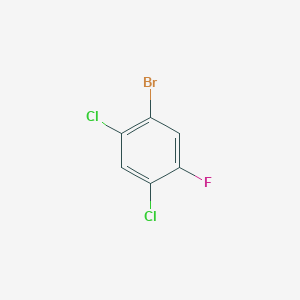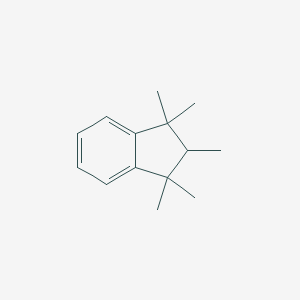
1,1,2,3,3-Pentamethylindan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,3,3-Pentamethylindan is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a polycyclic aromatic hydrocarbon that exhibits high thermal stability, making it an ideal candidate for various applications in the field of materials science and chemistry.
Aplicaciones Científicas De Investigación
1,1,2,3,3-Pentamethylindan has found various applications in the field of materials science and chemistry. It is commonly used as a starting material for the synthesis of other polycyclic aromatic hydrocarbons, which have potential applications in the development of organic semiconductors, optoelectronic devices, and photovoltaic cells. Additionally, 1,1,2,3,3-Pentamethylindan has been investigated for its potential use as a ligand in coordination chemistry and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 1,1,2,3,3-Pentamethylindan is not well understood. However, it is believed to interact with various enzymes and receptors in the body, leading to changes in cellular signaling pathways. This interaction may result in altered gene expression, protein synthesis, and cellular metabolism.
Efectos Bioquímicos Y Fisiológicos
Research on the biochemical and physiological effects of 1,1,2,3,3-Pentamethylindan is limited. However, studies have suggested that it may exhibit antioxidant and anti-inflammatory properties, which could have potential therapeutic applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,1,2,3,3-Pentamethylindan in lab experiments include its high thermal stability, which makes it an ideal candidate for high-temperature reactions and its ability to act as a starting material for the synthesis of other polycyclic aromatic hydrocarbons. However, its limited solubility in common organic solvents can make it challenging to work with in certain applications.
Direcciones Futuras
There are several future directions for research on 1,1,2,3,3-Pentamethylindan. One potential area of investigation is its use as a building block for the synthesis of new materials with unique properties. Additionally, further studies on its potential therapeutic applications and mechanism of action could lead to the development of new drugs and treatments for various diseases. Finally, investigations into its use as a catalyst in organic reactions and as a ligand in coordination chemistry could lead to the development of new synthetic methods and materials.
Métodos De Síntesis
The synthesis of 1,1,2,3,3-Pentamethylindan involves the reaction of 2,3-dimethyl-1,3-butadiene with tetracyanoethylene in the presence of a Lewis acid catalyst. The reaction proceeds via a Diels-Alder reaction, which leads to the formation of the desired product. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
Propiedades
Número CAS |
1203-17-4 |
|---|---|
Nombre del producto |
1,1,2,3,3-Pentamethylindan |
Fórmula molecular |
C14H20 |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
1,1,2,3,3-pentamethyl-2H-indene |
InChI |
InChI=1S/C14H20/c1-10-13(2,3)11-8-6-7-9-12(11)14(10,4)5/h6-10H,1-5H3 |
Clave InChI |
ZCMKNGQFIXAHLP-UHFFFAOYSA-N |
SMILES |
CC1C(C2=CC=CC=C2C1(C)C)(C)C |
SMILES canónico |
CC1C(C2=CC=CC=C2C1(C)C)(C)C |
Otros números CAS |
1203-17-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



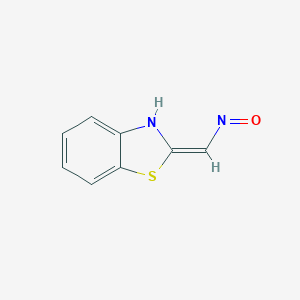
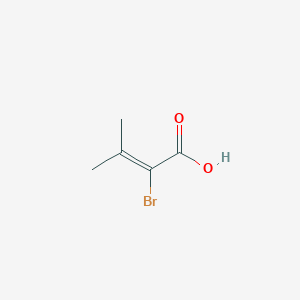
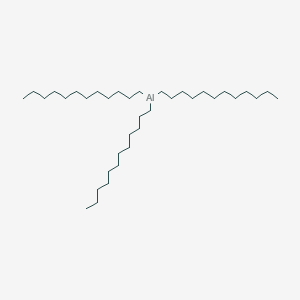
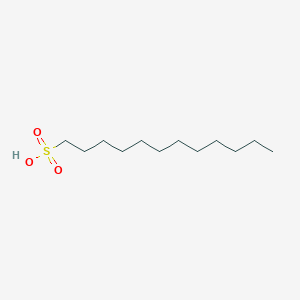
![2,2'-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate](/img/structure/B75578.png)
